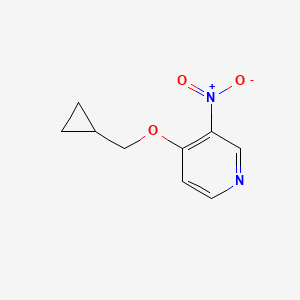
4-(Cyclopropylmethoxy)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylmethoxy)-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a cyclopropylmethoxy group attached to the fourth position and a nitro group attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-nitropyridine typically involves the following steps:
Cyclopropylmethoxylation: The cyclopropylmethoxy group can be introduced via an alkylation reaction. This involves the reaction of a suitable pyridine derivative with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Cyclopropylmethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-(Cyclopropylmethoxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Cyclopropylmethoxy)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
作用機序
The mechanism of action of 4-(Cyclopropylmethoxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Cyclopropylmethoxy)-3-aminopyridine: A reduced form of the compound with an amino group instead of a nitro group.
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid: A structurally related compound with similar functional groups but a different core structure.
Uniqueness
4-(Cyclopropylmethoxy)-3-nitropyridine is unique due to the specific combination of the cyclopropylmethoxy and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-5-10-4-3-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChIキー |
KLQSBWXPDNIXLE-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=NC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















